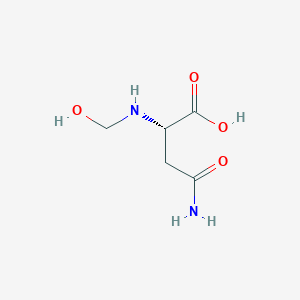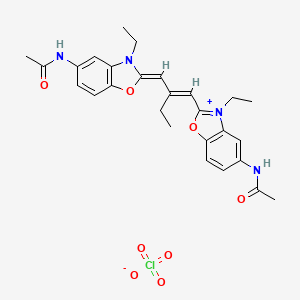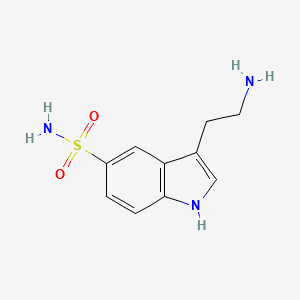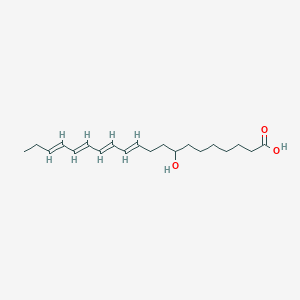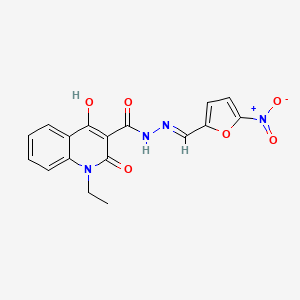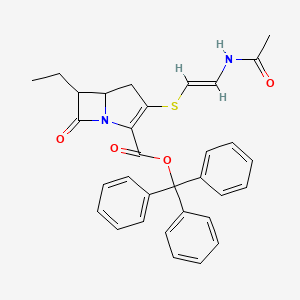silane CAS No. 74173-15-2](/img/structure/B14456542.png)
[(Cyclodec-1-en-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclodec-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C13H26OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen or organic groups. This compound is characterized by a cyclodecenyl group attached to a trimethylsilyl group through an oxygen atom. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclodec-1-en-1-yl)oxysilane typically involves the reaction of cyclodecen-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then purified to obtain the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Purification: Column chromatography or distillation
Industrial Production Methods
On an industrial scale, the production of (Cyclodec-1-en-1-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclodec-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Silanols or siloxanes
Reduction: Various silanes
Substitution: Silyl ethers with different functional groups
Wissenschaftliche Forschungsanwendungen
(Cyclodec-1-en-1-yl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism by which (Cyclodec-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond is highly reactive, allowing the compound to participate in a range of chemical transformations. The trimethylsilyl group can act as a protecting group for hydroxyl functionalities, facilitating selective reactions in complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Cyclohexenyloxy)(trimethyl)silane
- (1-Cyclopenten-1-yloxy)(trimethyl)silane
- (1-Cyclohepten-1-yloxy)(trimethyl)silane
Uniqueness
(Cyclodec-1-en-1-yl)oxysilane is unique due to its larger ring size compared to similar compounds. This larger ring size can influence the compound’s reactivity and steric properties, making it suitable for specific applications where smaller ring analogs may not be effective.
Eigenschaften
CAS-Nummer |
74173-15-2 |
|---|---|
Molekularformel |
C13H26OSi |
Molekulargewicht |
226.43 g/mol |
IUPAC-Name |
cyclodecen-1-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H26OSi/c1-15(2,3)14-13-11-9-7-5-4-6-8-10-12-13/h11H,4-10,12H2,1-3H3 |
InChI-Schlüssel |
QVGANFDBDBSNPV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


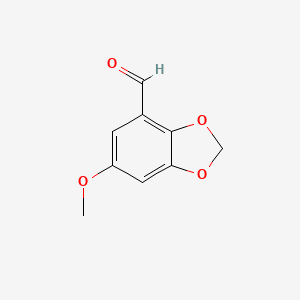
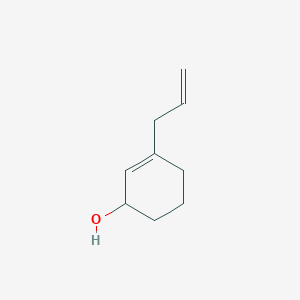
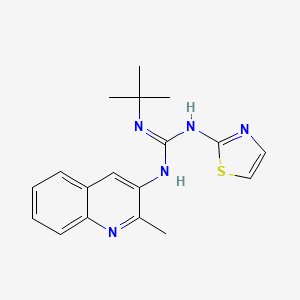
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
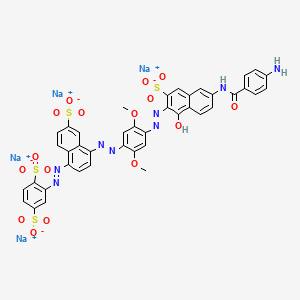
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)
